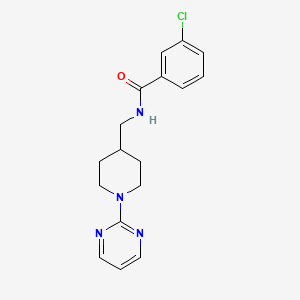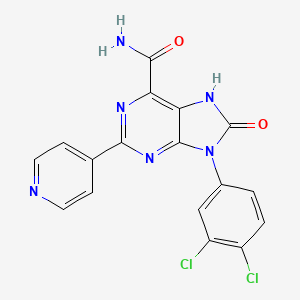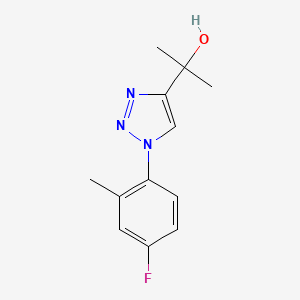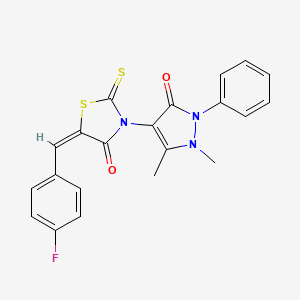![molecular formula C13H17ClN2O2 B2367355 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide CAS No. 2411226-53-2](/img/structure/B2367355.png)
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide, also known as JNJ-40411813, is a compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cyclopropylamines and has been found to have a unique mechanism of action that makes it an interesting target for further research.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, the compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood. Additionally, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to have several biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, the compound has been found to improve cognitive function and memory in animal models. Additionally, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in oncology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is its unique mechanism of action, which makes it an interesting target for further research. Additionally, the compound has been found to have relatively low toxicity in animal models, which is a positive factor for its potential as a therapeutic agent. However, one limitation of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is its moderate yield in synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide. One area of interest is the compound's potential therapeutic applications in oncology, particularly in the treatment of certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide and its effects on neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods for 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide may increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring, followed by the introduction of a chloro group and a cyclopropylamine moiety. The final step involves the introduction of a methoxy group to the pyridine ring. The overall yield of the synthesis is moderate, but the compound can be obtained in sufficient quantities for research purposes.
Applications De Recherche Scientifique
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been studied for its potential therapeutic applications in several areas, including neuroscience and oncology. In neuroscience, the compound has been found to have anxiolytic and antidepressant effects in animal models. In oncology, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to inhibit the growth of certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(5-6-13)9-16(12(17)7-14)10-3-4-11(18-2)15-8-10/h3-4,8H,5-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAHFUCQIXXERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CN(C2=CN=C(C=C2)OC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)


![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2367284.png)



![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)

![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)
![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)